molecular formula C24H20O6S B14994248 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,3-dimethylphenoxy)acetate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,3-dimethylphenoxy)acetate

Cat. No.: B14994248
M. Wt: 436.5 g/mol
InChI Key: JSKHKUPQPRWOLG-UHFFFAOYSA-N
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Description

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by its unique structure, which includes a benzoxathiol core and methoxyphenyl and dimethylphenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxathiol core through cyclization reactions involving sulfur-containing reagents. Subsequent steps involve the introduction of the methoxyphenyl and dimethylphenoxy groups through substitution reactions. Common reagents used in these reactions include methoxyphenyl halides, dimethylphenoxy acetates, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathiol Derivatives: Compounds with similar benzoxathiol cores but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different cores.

    Dimethylphenoxy Acetates: Compounds with dimethylphenoxy groups attached to various cores.

Uniqueness

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2,3-DIMETHYLPHENOXY)ACETATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H20O6S

Molecular Weight

436.5 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2,3-dimethylphenoxy)acetate

InChI

InChI=1S/C24H20O6S/c1-14-6-4-9-20(15(14)2)28-13-22(25)29-18-11-19(16-7-5-8-17(10-16)27-3)23-21(12-18)31-24(26)30-23/h4-12H,13H2,1-3H3

InChI Key

JSKHKUPQPRWOLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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